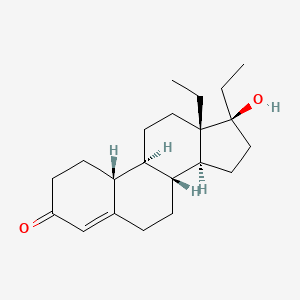

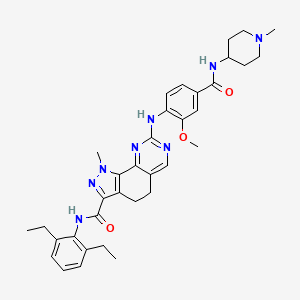

![molecular formula C23H25ClF3N5O B609693 (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide CAS No. 1783816-74-9](/img/structure/B609693.png)

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

Descripción general

Descripción

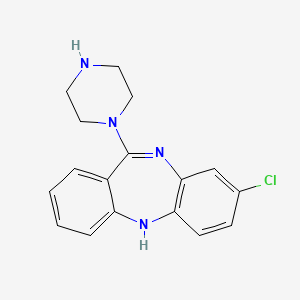

NVS-PAK1-1 is an allosteric inhibitor of p21-activated kinase 1 (PAK1), a non-receptor serine/threonine kinase involved in tumorigenesis (Kd = 7 nM). It has an IC50 value of 5.2 nM in a PAK1 dephosphorylation assay. NVS-PAK1-1 is selective for PAK1 over PAK2 (Kd = 400 nM) and over a panel of 442 kinases, where it did not inhibit any other kinases by greater than 80%.1,2 It inhibits phosphorylation of MEK Ser289 when used at concentrations ranging from 6 to 20 µM but does not inhibit proliferation of Su86.86 cells at concentrations lower than 2 µM. See the Structural Genomics Consortium (SGC) website for more information.

NVS-PAK1-1 is a a specific allosteric PAK1 inhibitor.

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Methods

The compound is related to the field of solid-phase synthesis, specifically in the synthesis of 1,5-benzodiazepin-2-ones. One study described the use of solid-phase synthetic methods for preparing 3,4,5-substituted 8-carboxamido-1,5-benzodiazepin-2-ones, a process involving various steps like aromatic substitution and cyclization to form the benzodiazepinone skeleton (Lee, Gauthier, & Rivero, 1999).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of benzodiazepine derivatives have been extensively studied. For example, a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones bearing various substituents were prepared and screened as HIV type 1 reverse transcriptase inhibitors. The influence of the substitution pattern on inhibitory potency was a focus of the research (Heinisch et al., 1996).

Heterocyclic Chemistry

The research in heterocyclic chemistry, including the synthesis of thiazepino and benzothiazepine derivatives, is relevant to the compound . For instance, substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acids were prepared by catalyzed thermal lactamization, demonstrating the synthesis of complex heterocyclic structures (Al-huniti et al., 2007).

Radiosynthesis and Tracer Development

The compound's structure is related to the field of radiosynthesis, where derivatives of 1,4-benzodiazepine-2-one have been synthesized for use as radiotracers. This includes the synthesis of compounds like 2′-[18F]fluoro-2-oxoquazepam for potential application in medical imaging (Johnströma, Stone-Elander, & Duelfer, 1994).

Stereoselective Preparation in Pharmaceutical Chemistry

The stereoselective preparation of related carboxylic acid derivatives plays a crucial role in pharmaceutical chemistry. The preparation and incorporation of such compounds into cyclic peptides and other structures for pharmaceutical applications have been explored (Yoshinari et al., 2011).

Novel Synthesis Techniques

There's ongoing research in developing novel synthetic techniques for benzodiazepine derivatives. This includes the synthesis of compounds by reacting propenones with amino thiophenol, demonstrating the versatility of synthetic methods in this field (Levai et al., 2007).

Propiedades

IUPAC Name |

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINGHOPGNMYCAB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

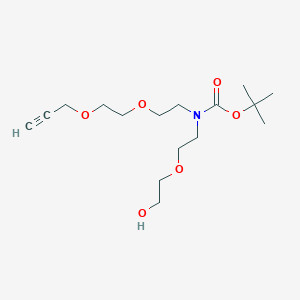

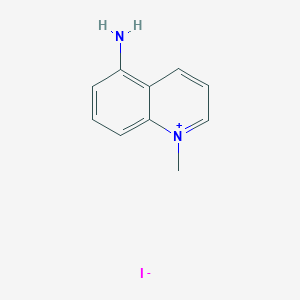

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)